molecular formula C14H18BrNO3 B6631902 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide

2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide

Cat. No.: B6631902
M. Wt: 328.20 g/mol
InChI Key: XYOLUBAUXGVECA-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is an organic compound with a complex structure that includes a bromine atom, a benzamide group, and a tetrahydropyran ring

Properties

IUPAC Name

2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-3-2-4-11(12(10)15)13(18)16-14(9-17)5-7-19-8-6-14/h2-4,17H,5-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOLUBAUXGVECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2(CCOCC2)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide typically involves multiple steps. One common method starts with the bromination of 3-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide group through an amide coupling reaction. The tetrahydropyran ring is then introduced via a cyclization reaction involving a hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the bromination and amide coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: The major product would be 2-bromo-N-[4-(carboxymethyl)oxan-4-yl]-3-methylbenzamide.

    Reduction: The major product would be N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide.

    Substitution: The major products would depend on the nucleophile used, such as 2-azido-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide or 2-thio-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide.

Scientific Research Applications

2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving brominated compounds.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]benzamide
  • 3-methyl-N-[4-(hydroxymethyl)oxan-4-yl]benzamide
  • 2-chloro-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide

Uniqueness

2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide is unique due to the presence of both a bromine atom and a tetrahydropyran ring. This combination of functional groups can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.

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